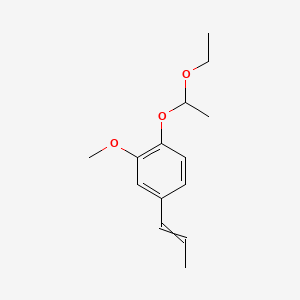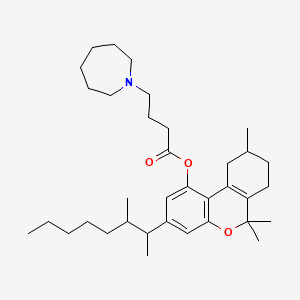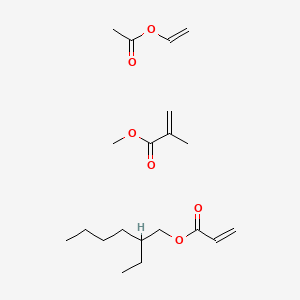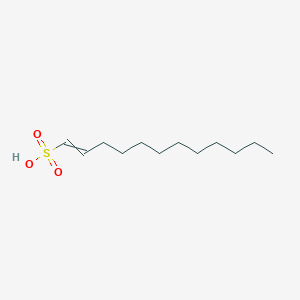
1-(Nafta-2-ilmetil)piperazina
Descripción general
Descripción
1-(Naphthalen-2-ylmethyl)piperazine is an organic compound that belongs to the class of piperazine derivatives It features a piperazine ring substituted with a naphthalen-2-ylmethyl group
Aplicaciones Científicas De Investigación
1-(Naphthalen-2-ylmethyl)piperazine has several applications in scientific research:
Mecanismo De Acción
Target of Action
Piperazine derivatives are known to exhibit a wide range of biological and pharmaceutical activity . They are employed in drugs such as trimetazidine, ranolazine, befuraline, aripiprazole, quetiapine, indinavir, sitagliptin, and vestipitant .
Mode of Action
The interaction of the compound with its targets would likely result in changes at the molecular level, influencing cellular processes and potentially leading to the observed biological and pharmaceutical effects .
Biochemical Pathways
Given the broad biological activity of piperazine derivatives, it can be inferred that multiple pathways could be influenced .
Result of Action
The broad biological activity of piperazine derivatives suggests that the compound could have multiple effects at the cellular level .
Análisis Bioquímico
Biochemical Properties
1-(Naphthalen-2-ylmethyl)piperazine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit efflux pumps in bacterial cells, which are responsible for expelling antibiotics and other toxic substances out of the cell . This inhibition can enhance the efficacy of antimicrobial agents. Additionally, 1-(Naphthalen-2-ylmethyl)piperazine binds to certain receptors in the human body, influencing their activity and potentially modulating physiological responses .
Cellular Effects
The effects of 1-(Naphthalen-2-ylmethyl)piperazine on cellular processes are diverse. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, in bacterial cells, it can reverse multidrug resistance by inhibiting efflux pumps, thereby increasing the intracellular concentration of antibiotics . In mammalian cells, it may interact with specific receptors, altering cell signaling and potentially affecting gene expression and metabolic pathways .
Molecular Mechanism
At the molecular level, 1-(Naphthalen-2-ylmethyl)piperazine exerts its effects through various mechanisms. It binds to efflux pumps in bacterial cells, inhibiting their function and preventing the expulsion of antibiotics . This binding interaction is crucial for its role in reversing multidrug resistance. In mammalian cells, it may interact with receptors and enzymes, leading to changes in their activity and subsequent physiological effects .
Temporal Effects in Laboratory Settings
The stability and degradation of 1-(Naphthalen-2-ylmethyl)piperazine in laboratory settings are important factors to consider. Over time, the compound may degrade, leading to a decrease in its efficacy. Studies have shown that its effects on cellular function can vary depending on the duration of exposure. Long-term exposure to 1-(Naphthalen-2-ylmethyl)piperazine may result in sustained inhibition of efflux pumps in bacterial cells, enhancing the effectiveness of antibiotics
Dosage Effects in Animal Models
The effects of 1-(Naphthalen-2-ylmethyl)piperazine vary with different dosages in animal models. At low doses, it may effectively inhibit efflux pumps without causing significant toxicity . At higher doses, toxic or adverse effects may be observed. These effects can include alterations in cellular metabolism, changes in gene expression, and potential damage to tissues . It is crucial to determine the optimal dosage that maximizes efficacy while minimizing adverse effects.
Metabolic Pathways
1-(Naphthalen-2-ylmethyl)piperazine is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism. These interactions can affect metabolic flux and the levels of metabolites within cells . Understanding the metabolic pathways of this compound is essential for optimizing its use in biochemical research and drug development.
Transport and Distribution
The transport and distribution of 1-(Naphthalen-2-ylmethyl)piperazine within cells and tissues are critical for its activity. It may interact with transporters and binding proteins that facilitate its movement across cellular membranes . Additionally, its localization and accumulation within specific tissues can influence its efficacy and potential side effects. Studying the transport and distribution of this compound can provide insights into its pharmacokinetics and pharmacodynamics.
Subcellular Localization
The subcellular localization of 1-(Naphthalen-2-ylmethyl)piperazine can impact its activity and function. It may be directed to specific compartments or organelles within cells through targeting signals or post-translational modifications . Understanding its subcellular localization can help elucidate its mechanism of action and optimize its use in biochemical research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-(Naphthalen-2-ylmethyl)piperazine can be synthesized through several methods. One common approach involves the reaction of naphthalen-2-ylmethanol with piperazine in the presence of a dehydrating agent such as thionyl chloride. The reaction typically proceeds under reflux conditions, yielding the desired product after purification .
Industrial Production Methods: In an industrial setting, the synthesis of 1-(Naphthalen-2-ylmethyl)piperazine may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve scalability .
Análisis De Reacciones Químicas
Types of Reactions: 1-(Naphthalen-2-ylmethyl)piperazine undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide; typically performed in acidic or basic media.
Reduction: Lithium aluminum hydride; carried out in anhydrous solvents such as tetrahydrofuran.
Substitution: Various nucleophiles; reactions often conducted in polar aprotic solvents.
Major Products:
Oxidation: Naphthalen-2-ylmethyl piperazine N-oxide.
Reduction: Reduced derivatives of 1-(Naphthalen-2-ylmethyl)piperazine.
Substitution: Substituted piperazine derivatives with diverse functional groups.
Comparación Con Compuestos Similares
1-(Naphthalen-1-ylmethyl)piperazine: Similar structure but with the naphthyl group attached at a different position.
1-(Phenylmethyl)piperazine: Features a phenyl group instead of a naphthyl group.
1-(Benzyl)piperazine: Another structurally related compound with a benzyl group.
Uniqueness: 1-(Naphthalen-2-ylmethyl)piperazine is unique due to the specific positioning of the naphthyl group, which can influence its chemical reactivity and biological activity. This distinct structure allows for unique interactions with molecular targets, making it valuable in various research and industrial applications .
Propiedades
IUPAC Name |
1-(naphthalen-2-ylmethyl)piperazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2/c1-2-4-15-11-13(5-6-14(15)3-1)12-17-9-7-16-8-10-17/h1-6,11,16H,7-10,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDVCUOJHWRHXMF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)CC2=CC3=CC=CC=C3C=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20358696 | |
| Record name | 1-(naphthalen-2-ylmethyl)piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20358696 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
61187-16-4 | |
| Record name | 1-(naphthalen-2-ylmethyl)piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20358696 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[(4-aminophenyl)methyl]aniline;1-[4-[[4-(2,5-dioxopyrrol-1-yl)phenyl]methyl]phenyl]pyrrole-2,5-dione](/img/structure/B1614951.png)











